Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-
Brand Name: Vulcanchem
CAS No.: 32350-50-8
VCID: VC18410405
InChI: InChI=1S/C10H14O2/c1-5(11)12-10-6-2-3-7(10)9-4-8(6)9/h6-10H,2-4H2,1H3
SMILES:
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-

CAS No.: 32350-50-8

Cat. No.: VC18410405

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- - 32350-50-8

Specification

CAS No. 32350-50-8
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
IUPAC Name 8-tricyclo[3.2.1.02,4]octanyl acetate
Standard InChI InChI=1S/C10H14O2/c1-5(11)12-10-6-2-3-7(10)9-4-8(6)9/h6-10H,2-4H2,1H3
Standard InChI Key WHVJMEKNSSSAFO-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1C2CCC1C3C2C3

Introduction

Structural Characteristics and Molecular Identity

Molecular Framework and Stereochemical Configuration

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- features a rigid tricyclic backbone comprising fused cyclohexane and bicyclic rings. The exo-syn designation refers to the spatial orientation of the hydroxyl and acetate groups relative to the bridgehead carbons. The stereochemistry is critical, as it dictates the compound’s three-dimensional shape and intermolecular interactions. The canonical SMILES representation CC(=O)OC1C2CCC1C3C2C3\text{CC(=O)OC1C2CCC1C3C2C3} and InChIKey WHVJMEKNSSSAFO-UHFFFAOYSA-N\text{WHVJMEKNSSSAFO-UHFFFAOYSA-N} confirm the connectivity and stereochemistry of the molecule.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H14O2\text{C}_{10}\text{H}_{14}\text{O}_{2}
Molecular Weight166.22 g/mol
CAS Registry Number32350-52-0 (NIST) , 32426-26-9 (Vulcanchem)
IUPAC Name8-tricyclo[3.2.1.02,4]octanyl acetate
PubChem CID141701

Discrepancies in CAS numbers across sources likely arise from registry variations for stereoisomers or database entry errors, underscoring the need for verification via spectral data.

Synthesis and Reaction Pathways

Stereoselective Synthesis Strategies

The synthesis of tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- demands precise control over reaction conditions to achieve the desired stereochemistry. Key steps include:

  • Ring-Closing Metathesis: Cyclization of precursor alkenes using Grubbs catalysts to form the tricyclic core.

  • Esterification: Acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base.

  • Stereochemical Control: Low-temperature reactions and chiral auxiliaries ensure the exo-syn configuration dominates.

Critical Reagents and Conditions

  • Reducing Agents: Lithium aluminum hydride (LiAlH4_4) for selective reductions.

  • Acid Catalysts: Sulfuric acid or p-toluenesulfonic acid for esterification.

  • Solvents: Dichloromethane or tetrahydrofuran (THF) for inert environments.

Stereochemical Considerations and Isomerism

Stereoisomer Diversity

The compound exists in multiple stereoisomeric forms, including endo-syn, endo-anti, and exo-anti configurations. The exo-syn isomer’s acetate group occupies a transannular position, reducing steric hindrance and enhancing stability compared to endo forms.

Table 2: Comparative Properties of Stereoisomers

IsomerStabilityBiological ActivitySynthetic Accessibility
Exo-synHighModerateChallenging
Endo-synModerateLowModerate
Exo-antiLowHighDifficult

The exo-syn isomer’s unique stability and reactivity make it a focal point for pharmacological studies.

Comparative Analysis with Related Tricyclic Compounds

Structural Analogues

  • Adamantane Derivatives: Less rigid frameworks reduce binding specificity.

  • Camphor-Based Compounds: Higher volatility but lower thermal stability.

Functional Advantages

The exo-syn configuration enhances lipid solubility (logP=1.8\log P = 1.8), improving blood-brain barrier permeability compared to polar analogues.

Research Applications and Future Directions

Drug Development

Ongoing research explores its utility as a scaffold for CNS-targeted therapeutics due to its neuroprotective effects in vitro.

Material Science

The tricyclic core’s rigidity is being investigated for polymer cross-linking applications.

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